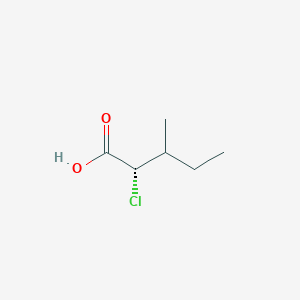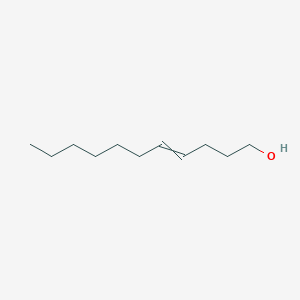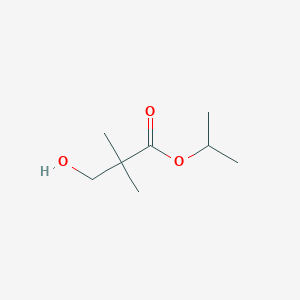
3,4-Dihydroxyfuran-2,5-dicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4-DHFDC involves several methods. One concise approach is the condensation of 1,2-carbonyl compounds (such as glyoxal trimer dihydrate, diethyl oxalate, or benzil) with dimethyl diglycolate in the presence of potassium hydroxide (KOH). Refluxing this mixture in cyclohexane for 6 to 8 hours yields 3,4-DHFDC, along with other related compounds, in good yields .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
3,4-Dihydroxyfuran-2,5-dicarboxylic acid is significant in synthetic chemistry. Li Wei-jie (2006) elaborated on a concise synthesis method for 3,4-disubstitutedfuran-2,5-dicarboxylic acids, including 3,4-dihydroxyfuran-2,5-dicarboxylic acid, using a mixture of 1,2-carbonyl compounds and dimethyl diglycolate with KOH, yielding up to 98.6% efficiency (Li Wei-jie, 2006). This process highlights the acid's role in synthesizing various chemical compounds.
Catalytic Synthesis from Biomass
The acid plays a crucial role in catalytic synthesis from biomass. Liu et al. (2015) reviewed the catalytic oxidation of various biomass-derived molecules, including the transformation of furfural and 5-hydroxymethylfurfural into maleic acid and 3,4-dihydroxyfuran-2,5-dicarboxylic acid (Liu et al., 2015). This research indicates the acid's potential in developing sustainable chemical processes.
Enzyme-catalyzed Oxidation
In biochemistry, Dijkman, Groothuis, and Fraaije (2014) discovered an enzyme capable of oxidizing 5-hydroxymethylfurfural into 3,4-dihydroxyfuran-2,5-dicarboxylic acid, indicating the enzyme's efficacy in producing the acid from bio-based sources (Dijkman et al., 2014).
Biodegradable Polymer Production
The acid is a key component in biodegradable polymer production. This application is highlighted in the study by Yuan et al. (2019), where they developed a sustainable catalytic route for synthesizing tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) starting from 5-(hydroxymethyl)furfural (Yuan et al., 2019).
Pharmaceutical and Polymer Industry
In the pharmaceutical and polymer industries, Jia et al. (2019) demonstrated a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, emphasizing the potential of 3,4-dihydroxyfuran-2,5-dicarboxylic acid in these sectors (Jia et al., 2019).
Propiedades
IUPAC Name |
3,4-dihydroxyfuran-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O7/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPMJYORBZJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=C1O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716260 | |
| Record name | 3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
CAS RN |
20925-21-7 | |
| Record name | 3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)









![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)

